Acetamide, N,N-bis(1-methylethyl)-

Description

Categorization within the Acetamide (B32628) Compound Class and Structural Context

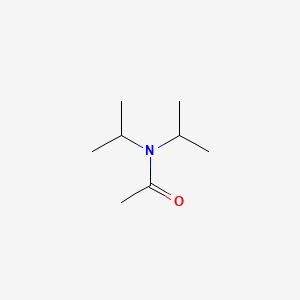

Acetamide, N,N-bis(1-methylethyl)- belongs to the class of organic compounds known as acetamides. These are derivatives of acetic acid where the hydroxyl group is replaced by an amine. Specifically, it is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl carbon and two alkyl groups. In this case, the nitrogen is substituted with two isopropyl groups. en-academic.commasterorganicchemistry.com

The structure of Acetamide, N,N-bis(1-methylethyl)- is characterized by the presence of a central acetamide core with two bulky isopropyl groups attached to the nitrogen atom. This steric hindrance around the nitrogen atom influences its chemical reactivity and physical properties. The presence of the carbonyl group (C=O) and the C-N bond are key features of its amide functionality.

Overview of General Research Interests in Acetamide Derivatives

The broader class of acetamide derivatives has been a focal point of extensive research due to their diverse applications. In medicinal chemistry, acetamide and its derivatives have shown a wide range of pharmacological activities. nih.gov They are investigated for their potential as:

Anti-inflammatory and Analgesic Agents: Many N-substituted acetamides have been synthesized and evaluated for their ability to reduce inflammation and pain. nih.gov

Anticonvulsant Agents: Research has explored the potential of acetamide derivatives in the management of seizures.

Antimicrobial and Antifungal Agents: Certain acetamide derivatives have demonstrated efficacy against various bacteria and fungi. nih.gov

Antidepressant Agents: Some studies have focused on the synthesis of acetamide derivatives as potential treatments for depression. nih.gov

Beyond medicinal applications, acetamide derivatives are valuable in organic synthesis. They can serve as versatile intermediates for the production of more complex molecules. patsnap.com Furthermore, due to their solvent properties, some acetamides are utilized in various industrial processes.

Historical Context of Acetamide Research Pertaining to N-Substituted Variants

The study of amides, the parent class of Acetamide, N,N-bis(1-methylethyl)-, has a rich history in organic chemistry. Foundational reactions for the synthesis and modification of amides were discovered in the late 19th and early 20th centuries. The Hofmann rearrangement, first described by August Wilhelm von Hofmann in 1881, provided a method for converting primary amides into primary amines with one less carbon atom. numberanalytics.comchemistrylearner.comnumberanalytics.com This reaction was a significant step in understanding the chemistry of amides and their derivatives.

Another key historical development was the Einhorn-Brunner reaction, with initial work by Alfred Einhorn in 1905 and further expansion by Karl Brunner in 1914. wikipedia.orgdrugfuture.com This reaction involves the formation of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, showcasing early investigations into the reactivity of amide-like structures. While not directly a synthesis of N-substituted acetamides, it highlights the early exploration of reactions involving nitrogen-containing carbonyl compounds.

The development of methods for the N-alkylation of amides has been a continuous area of research, allowing for the synthesis of a wide array of N-substituted derivatives. These historical synthetic methodologies laid the groundwork for the later synthesis and investigation of more complex N-substituted acetamides, including Acetamide, N,N-bis(1-methylethyl)-, and their exploration in various scientific domains.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)9(7(3)4)8(5)10/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUUCLLIOSUIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226817 | |

| Record name | Acetamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-22-8 | |

| Record name | Acetamide, N,N-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diisopropylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of Acetamide, N,n Bis 1 Methylethyl

Established Reaction Pathways for N,N-bis(1-methylethyl)acetamide Synthesis

The synthesis of N,N-bis(1-methylethyl)acetamide, a disubstituted amide, is fundamentally centered around the formation of an amide bond between an acetyl group and a diisopropylamine (B44863) moiety. This transformation is a cornerstone of organic synthesis and can be achieved through various established reaction pathways.

Nucleophilic Acyl Substitution Mechanisms

The primary mechanism for the formation of N,N-bis(1-methylethyl)acetamide is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgyoutube.comuomustansiriyah.edu.iq This class of reactions involves the attack of a nucleophile, in this case, diisopropylamine, on the electrophilic carbonyl carbon of an activated acetic acid derivative. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to yield the final amide product. libretexts.orguomustansiriyah.edu.iq

The general mechanism can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. libretexts.org

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. The stability of the leaving group is a critical factor in the reaction's feasibility. masterorganicchemistry.com

Common acetylating agents used in this context include acetyl chloride, acetic anhydride (B1165640), and acetic acid itself, which requires activation. The reactivity of these agents follows the general order: acetyl chloride > acetic anhydride > acetic acid. youtube.com Acid halides like acetyl chloride are highly reactive due to the excellent leaving group ability of the chloride ion. uomustansiriyah.edu.iq

Role of Isopropylating Agents and Base Catalysis

While the direct acylation of diisopropylamine is the most common route, the term "isopropylating agents" is less relevant to the direct synthesis of the target molecule itself, as the isopropyl groups are already present in the diisopropylamine starting material. However, in the broader context of synthesizing related N,N-disubstituted amides, various alkylating agents are employed.

Base catalysis plays a pivotal role in the synthesis of N,N-bis(1-methylethyl)acetamide. mdpi.com Amides are weak bases and require conversion to their conjugate bases to facilitate alkylation. mdpi.com In the context of acylation, a base is often used to deprotonate the diisopropylamine, increasing its nucleophilicity. Common bases include non-nucleophilic organic bases like pyridine (B92270) or tertiary amines, or inorganic bases like sodium hydroxide (B78521). uomustansiriyah.edu.iq The base also serves to neutralize the acidic byproduct generated during the reaction, such as HCl when using acetyl chloride, driving the reaction to completion. uomustansiriyah.edu.iq

Advanced Synthetic Strategies for Related N,N-Disubstituted Acetamide (B32628) Derivatives

The synthesis of more complex N,N-disubstituted acetamide derivatives often requires more sophisticated approaches to achieve desired structures and functionalities with high efficiency and selectivity.

Multi-Step Organic Synthesis Optimization for Complex Acetamide Structures

Recent advancements have focused on the use of automated flow synthesis platforms coupled with machine learning algorithms for rapid reaction optimization. nih.govnih.govresearchgate.netacs.org These systems can efficiently explore a wide range of reaction parameters, such as temperature, residence time, and reagent stoichiometry, to identify optimal conditions for each step in a multi-step synthesis. nih.govwhiterose.ac.uknih.gov This approach not only accelerates the development of synthetic routes but also enhances process safety and sustainability. nih.govwhiterose.ac.uk For instance, telescoping continuous reactions, where the output of one reactor is directly fed into the next, can significantly reduce the number of unit operations and minimize waste. nih.govwhiterose.ac.uk

Table 1: Parameters for Optimization in Multi-Step Synthesis

| Parameter | Description | Impact on Synthesis |

| Temperature | The thermal energy supplied to the reaction. | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. |

| Concentration | The amount of reactants per unit volume of solvent. | Influences reaction kinetics and the likelihood of bimolecular reactions. |

| Catalyst Loading | The amount of catalyst used relative to the reactants. | Impacts reaction rate and cost-effectiveness. |

| Solvent | The medium in which the reaction takes place. | Can affect reactant solubility, reaction rate, and selectivity. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Determines the extent of conversion of reactants to products. |

Selective N-Alkylation and N-Monomethylation Techniques

The selective introduction of alkyl groups, particularly methyl groups, onto the nitrogen atom of amides is a significant challenge in organic synthesis, often leading to mixtures of N-alkylated and O-alkylated products or over-alkylation. scientificupdate.comnih.gov

Recent research has focused on developing highly selective N-alkylation methods. For instance, the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), has been shown to be a safe and effective reagent for the monoselective N-methylation of amides. acs.orgorganic-chemistry.org This method offers high yields and excellent functional group tolerance. organic-chemistry.org Another approach involves the use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a direct and selective methylating agent for various amides. organic-chemistry.org

Furthermore, catalytic methods for N-alkylation are gaining prominence. Ruthenium-catalyzed N-alkylation of amides with alcohols provides an atom-economical route where water is the only byproduct. nih.govresearchgate.netresearchgate.net These methods often exhibit high selectivity for N-alkylation over O-alkylation.

Table 2: Comparison of Selective N-Alkylation Methods

| Method | Alkylating Agent | Key Features |

| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide (PhMe₃NI) | High monoselectivity, safe to handle, high yields. acs.orgorganic-chemistry.org |

| Tetramethylammonium Fluoride | TMAF | Direct and selective, metal-free, broad substrate scope. organic-chemistry.org |

| Ruthenium Catalysis | Alcohols | Atom-economical, water as the only byproduct, high selectivity. nih.govresearchgate.netresearchgate.net |

Green Chemistry Approaches in Amide Bond Formation

The pharmaceutical industry, a major producer of amide-containing compounds, has identified the development of greener methods for amide bond formation as a key priority. sigmaaldrich.comucl.ac.uk Traditional methods often rely on stoichiometric activating agents, leading to significant waste generation. sigmaaldrich.comucl.ac.uk

Green chemistry approaches aim to address these limitations through several strategies:

Catalytic Direct Amidation: The direct condensation of carboxylic acids and amines is the most atom-economical method. Catalytic systems, often based on boric acid or transition metals, are being developed to facilitate this transformation under milder conditions. sigmaaldrich.com

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful biocatalysts for amide synthesis. rsc.orgnih.gov These reactions can often be performed in aqueous media or greener solvents, minimizing the environmental impact. rsc.orgnih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the amidation of carboxylic acids with various amines. nih.gov

Electrosynthesis: The use of electricity to drive chemical reactions offers a sustainable alternative to traditional reagents. Electrosynthesis has been successfully applied to the preparation of amides, providing a greener route to this important functional group. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME), is a key aspect of green amide synthesis. nih.gov

Table 3: Principles of Green Chemistry in Amide Synthesis

| Principle | Application in Amide Synthesis |

| Atom Economy | Catalytic direct amidation maximizes the incorporation of reactant atoms into the final product. sigmaaldrich.com |

| Use of Catalysis | Catalytic methods reduce the need for stoichiometric activating agents, minimizing waste. sigmaaldrich.comresearchgate.net |

| Benign Solvents | Employing water or green solvents like CPME reduces environmental impact. nih.gov |

| Renewable Feedstocks | Utilizing bio-derived starting materials where possible. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

Industrial-Scale Synthesis Considerations for Acetamide, N,N-bis(1-methylethyl)- Analogues

The industrial production of N,N-disubstituted acetamides, including analogues of Acetamide, N,N-bis(1-methylethyl)-, requires careful consideration of catalytic systems and reaction conditions to ensure process efficiency, high purity, and optimal yields. These processes often involve the direct amidation of carboxylic acids or their derivatives with secondary amines.

Catalytic System Design and Optimization for Process Efficiency

The choice of catalyst is fundamental to the efficiency of amide synthesis. Industrial processes are moving towards more sustainable and efficient catalytic methods to minimize waste and harsh reaction conditions. nih.gov

Transition-Metal Catalysis: Palladium (Pd), Nickel (Ni), Iridium (Ir), and Ruthenium (Ru) complexes are effective catalysts for amidation and related N-alkylation reactions. organic-chemistry.orgresearchgate.net For instance, a Pd-based catalytic system has been developed for the reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide, demonstrating the potential for complex, one-pot syntheses. mdpi.com Nickel-catalyzed reductions of tertiary amides are also noted for their efficiency. organic-chemistry.org The design of these catalytic systems often involves specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which modulate the metal center's activity and selectivity. nih.gov

Enzymatic Catalysis: Biocatalysis represents a green alternative for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase B (CALB), and proteases like papain are used for their high selectivity and mild reaction conditions. mdpi.comresearchgate.netnih.gov CALB has been shown to efficiently catalyze the direct amidation of free carboxylic acids with various amines, including secondary amines, in green solvents like cyclopentyl methyl ether, achieving excellent yields (>90%) in short reaction times. mdpi.com This enzymatic approach avoids the need for coupling agents and reduces waste. nih.gov

Other Catalytic Systems: Boron-based catalysts, like tris(pentafluorophenyl)boron B(C6F5)3, are effective for the reduction of tertiary amides in the presence of silanes, offering near-quantitative yields with high functional group tolerance. organic-chemistry.org For direct amidation, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used, sometimes in combination with additives like Oxyma, to improve reaction kinetics, especially in solventless processes like twin-screw extrusion. researchgate.netrsc.org

| Catalyst Type | Example(s) | Application | Advantages |

| Transition Metal | Pd, Ni, Ir, Ru complexes | Amidation, N-Alkylation, Reduction | High activity, Versatility |

| Enzymatic | Candida antarctica lipase B (CALB), Papain | Direct Amidation | High selectivity, Mild conditions, Green |

| Organocatalyst | Tris(pentafluorophenyl)boron | Amide Reduction | Metal-free, High functional group tolerance |

| Coupling Agent | EDC, CDI | Direct Amidation | Can be used in solvent-free systems |

Reaction Condition Control for Purity and Yield Enhancement

Controlling reaction parameters is crucial for maximizing product purity and yield while minimizing side reactions.

Temperature and Solvent: The choice of solvent and temperature can dramatically affect reaction outcomes. For instance, enzymatic amidations using CALB have shown optimal performance at 60°C in cyclopentyl methyl ether. mdpi.com Higher temperatures can lead to thermal denaturation of the enzyme, while lower temperatures may result in slower reaction rates. mdpi.com In some chemical syntheses, increasing temperature to accelerate reactions can lead to a mixture of undesired products, highlighting the need for careful optimization. rsc.org

Reagents and Stoichiometry: The selection of base and control over stoichiometry are critical. In the synthesis of moclobemide, an analogue type, switching from an organic base like DIPEA to an inorganic base like K2CO3 dramatically improved reaction time and yield. rsc.org The use of additives can also be beneficial; for example, adding Oxyma to an EDC-mediated coupling significantly enhanced reaction speed and conversion. rsc.org Modern approaches, such as those using twin-screw extrusion, aim for quasi-stoichiometric amounts of starting materials to create more sustainable and cost-effective processes. rsc.org

Process Technology: Advanced manufacturing technologies are being adopted to improve process control. Flow chemistry provides precise control over reaction conditions like temperature and mixing, which can enhance efficiency and facilitate optimization. nih.gov Similarly, mechanochemistry, which involves reactions in a ball mill, often with minimal or no solvent, can lead to nearly 100% yields and reduce the need for purification. researchgate.net

Chemical Reactivity and Transformation Mechanisms

The amide functionality in Acetamide, N,N-bis(1-methylethyl)- and its analogues is a versatile functional group that can undergo a variety of chemical transformations.

Oxidative Transformations of N,N-Disubstituted Acetamides

The oxidation of tertiary amines and amides often targets the N-alkyl groups. A key transformation is oxidative N-dealkylation.

Mechanism of N-Dealkylation: Metalloenzymes and synthetic catalysts can facilitate the oxidation of N,N-dialkylamines. mdpi.com Non-heme manganese(II) complexes, for example, can catalyze the oxidative demethylation of N,N-dimethylanilines using oxidants like tert-butyl hydroperoxide (TBHP) or peracetic acid (PAA). mdpi.comresearchgate.net The reaction is believed to proceed through several steps:

Formation of a high-valent oxometal species.

An initial electron transfer from the amine to the oxometal species, forming a transient radical cation intermediate. researchgate.net

This leads to an unstable carbinolamine as a hydroxylated product. mdpi.com

The carbinolamine then decomposes to yield a secondary amine and a carbonyl derivative (e.g., an aldehyde). mdpi.com

In the context of Acetamide, N,N-bis(1-methylethyl)-, oxidative N-deisopropylation would be expected to yield N-isopropylacetamide and acetone. Other oxidative pathways can lead to metabolites like N-oxides. nih.gov

Reduction Reactions of Amide Functionalities

The reduction of tertiary amides like Acetamide, N,N-bis(1-methylethyl)- typically converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH2-), yielding the corresponding tertiary amine.

Common Reducing Agents and Methods:

Lithium Aluminum Hydride (LiAlH4): This is a powerful and common reagent for reducing amides. The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by elimination of an oxygen-containing leaving group and a second hydride addition to the resulting iminium ion. orgoreview.commasterorganicchemistry.com This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of H2 gas, often at high pressures and temperatures, with a metal catalyst like Raney nickel. researchgate.net It is a viable, though often harsh, method for reducing various amides to their corresponding amines. researchgate.net

Hydrosilanes: In combination with catalysts, hydrosilanes offer a milder alternative for amide reduction. Catalysts can range from transition metals (Nickel, Iridium) to metal-free systems like B(C6F5)3 or yttrium complexes. organic-chemistry.orgresearchgate.net These methods often show good functional group tolerance. organic-chemistry.org For example, the combination of triethylborane (B153662) with an alkali metal base can catalyze the reduction of amides with silanes under mild conditions. organic-chemistry.org

| Reducing System | Substrate | Product | Key Features |

| LiAlH4 / H2O workup | Tertiary Amide | Tertiary Amine | Strong, general reagent orgoreview.commasterorganicchemistry.com |

| Raney Nickel / H2 | Tertiary Amide | Tertiary Amine | Requires high pressure/temperature researchgate.net |

| Hydrosilane / B(C6F5)3 | Tertiary Amide | Tertiary Amine | Metal-free, mild conditions organic-chemistry.org |

| Hydrosilane / Ni-catalyst | Tertiary Amide | Tertiary Amine | Tolerates esters organic-chemistry.org |

Substitution Reactions Involving the Amide Backbone

The amide backbone can participate in various substitution reactions, primarily involving N-acylation or N-alkylation.

N-Acylation: The synthesis of amides itself is a form of substitution reaction at the nitrogen atom of an amine. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involves the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid (an acyl chloride). This is a common and robust method for creating the amide bond. acs.org

N-Alkylation: While less common than N-acylation, amides can undergo N-alkylation. More prevalent is the N-alkylation of amines using alcohols as alkylating agents via a catalytic hydrogen autotransfer (HA) strategy, with water as the only byproduct. researchgate.net Iridium and ruthenium complexes are often used as catalysts for this sustainable C-N bond formation method. researchgate.net

The Ritter Reaction: This reaction provides a pathway to N-substituted amides through the reaction of a nitrile with a carbocation precursor (like an alcohol or alkene) under acidic conditions. researchgate.net It represents a powerful method for constructing complex amides via C-N bond formation at the nitrile nitrogen. researchgate.net

4 C-H Activation Pathways in Acetamide-Containing Systems

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov In this context, the amide functional group, particularly within acetamide frameworks, has emerged as a versatile and powerful directing group. This group can coordinate to a transition metal center and deliver the catalyst to a specific, often proximal, C-H bond, thereby enabling its selective activation and subsequent transformation. nih.govnih.gov The following sections explore the C-H activation pathways facilitated by acetamide-containing systems, with a focus on the catalysts employed and the mechanistic routes they follow.

Transition metal catalysis is central to these transformations, with palladium, rhodium, and ruthenium complexes being extensively studied for their ability to mediate C-H activation directed by amide functionalities. snnu.edu.cnnih.govorganic-chemistry.org These reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism, which has become a dominant model for understanding how the C-H bond is cleaved. ox.ac.uk

Palladium-Catalyzed Pathways

Palladium catalysis is a cornerstone of modern C-H functionalization. snnu.edu.cn In systems containing an acetamide directing group, a Pd(II) catalyst can coordinate to the amide oxygen, leading to the formation of a cyclometalated intermediate, or palladacycle. This process positions the metal catalyst in proximity to an ortho C-H bond on an aromatic ring or a C(sp³)–H bond, facilitating its cleavage.

The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken and a new Pd-C bond is formed in a single, concerted step. ox.ac.uk Computational studies have shown that strong acids can promote this process by making the palladium catalyst more electrophilic, thereby lowering the energy barrier for C-H activation. nih.gov The discovery of effective chiral ligands compatible with the oxidative conditions of Pd(II)-catalyzed C–H activation has also enabled the development of enantioselective transformations. snnu.edu.cn

Research has demonstrated the broad utility of this approach. For instance, palladium catalysts have been successfully used for the arylation of C(sp³)–H bonds to synthesize benzosilacyclobutenes. rsc.org Furthermore, this strategy has been applied to the introduction of various functional groups, including the formation of C-N bonds, which are crucial in many biologically active molecules. nih.gov

| Catalyst System | Substrate Type | Transformation | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Anilides / Ureas | Oxidative Heck | Water-assisted, general-base catalysis in a CMD pathway. ox.ac.uk | ox.ac.uk |

| Pd(OTf)₂ / Base | General Amides | Various (e.g., fluorination, arylation) | Strong acid promotes catalyst activity; intermolecular CMD. nih.gov | nih.gov |

| Pd(II) / Chiral Ligand | gem-Dimethyl groups | Enantioselective C(sp³)–H Arylation | Desymmetrization via enantioselective C-H palladation. snnu.edu.cn | snnu.edu.cn |

| Pd(OAc)₂ / PhI(OAc)₂ | 2-Phenylpyridine (Amide model) | Acetoxylation | Proceeds through a stable palladacycle intermediate. nih.gov | nih.gov |

Rhodium-Catalyzed Pathways

Rhodium(III) catalysts are particularly effective in C-H activation reactions, often leading to annulation or cycloaddition products. nih.govorganic-chemistry.org The amide directing group plays a crucial role in these transformations, guiding the Rh(III) center to facilitate the formation of new heterocyclic scaffolds, such as isoquinolones. organic-chemistry.orgrsc.org

A common strategy involves the use of an internal oxidant integrated into the directing group, such as an N-alkoxy or N-acyloxy amide. nih.govnih.gov In these systems, the reaction is initiated by C-H rhodation to form a five- or six-membered rhodacycle intermediate. This is followed by coordination and migratory insertion of an unsaturated coupling partner, like an alkyne or alkene. The subsequent reductive elimination step forms the desired product and regenerates the active Rh(III) catalyst, often involving the cleavage of the N-O or N-N bond of the internal oxidant. rsc.orgpkusz.edu.cn

Density Functional Theory (DFT) studies on the reaction of N-phenoxyacetamide with alkynes have detailed a mechanism where the C-O bond-forming reductive elimination and the O-N bond cleavage occur concurrently. nih.gov This contrasts with other substrates where a Rh(V) nitrene intermediate may be involved. nih.gov These methods provide robust access to a diverse range of nitrogen-containing heterocycles. organic-chemistry.org

| Catalyst System | Substrate Type | Coupling Partner | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| [RhCp*Cl₂]₂ / AgSbF₆ | N-(pivaloyloxy)benzamides | Ethylene / Propyne | Dihydroisoquinolones / Isoquinolones | Amide-directed [4+2] cycloaddition. organic-chemistry.org | organic-chemistry.org |

| Rh(III) Catalyst | N-alkoxy amides | Unactivated Alkenes / Alkynes | Dihydroisoquinolones / Isoquinolones | Internal oxidation via N-O bond cleavage. nih.gov | nih.gov |

| Rh(III) Catalyst | Benzoylhydrazines | Alkynes | Isoquinolones / Tetracyclic Amides | Internal oxidation via N-N bond cleavage. rsc.org | rsc.org |

| [Rh(III)] | N-phenoxyacetamide | Alkynes | Functionalized heterocycles | Simultaneous C-O bond formation and O-N bond cleavage. nih.gov | nih.gov |

Ruthenium-Catalyzed Pathways

Ruthenium catalysts offer a cost-effective and versatile alternative for C-H activation. nih.govnih.gov Ru(II)-catalyzed reactions, in particular, have been developed for various transformations, including annulations to form indole (B1671886) and isoquinolone derivatives. nih.govrsc.orgresearchgate.net

A significant advancement in ruthenium catalysis is the development of redox-neutral C-H activation, where an internal functional group serves as both a directing group and an oxidant, thus avoiding the need for external, often toxic, oxidizing agents. pkusz.edu.cn For example, pyrazolidin-3-one (B1205042) has been used as an internally oxidative directing group that enables C-H annulation with a broad range of alkynes through N-N bond cleavage. nih.govpkusz.edu.cn

Mechanistic studies, including both experimental and theoretical approaches, have provided deep insights into these pathways. For instance, in the Ru-catalyzed annulation of alkyne-tethered N-alkoxybenzamides, a novel Ru(II)–Ru(IV)–Ru(II) catalytic cycle has been proposed. This pathway involves N–O bond cleavage occurring before the insertion of the alkyne, which is a departure from the more conventional mechanisms observed with other transition metals. rsc.orgresearchgate.net

| Catalyst System | Substrate Type | Coupling Partner | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / KOPiv | Pyrazolidin-3-one amides | Alkynes | N-substituted Indoles | Redox-neutral C-H activation via N-N bond cleavage. nih.govpkusz.edu.cn | nih.govpkusz.edu.cn |

| [Ru(p-cymene)Cl₂]₂ / NaOAc | Alkyne-tethered N-alkoxybenzamides | Internal Alkyne | Tetracyclic Isoquinolones | Ru(II)-Ru(IV)-Ru(II) pathway with N-O cleavage preceding alkyne insertion. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| [Ru(p-cymene)I₂]₂ / AgOAc | Allylsilanes / Esters | Olefins | Functionalized 1,3-dienes | Isomerization followed by C(allyl)–H activation. nih.gov | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides critical insights into the bonding and functional groups within a molecule. By analyzing the interaction of infrared radiation or the scattering of monochromatic light, a detailed vibrational fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of Acetamide (B32628), N,N-bis(1-methylethyl)- exhibits several characteristic absorption bands that confirm its tertiary amide structure.

A prominent and strong absorption band is observed in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration (Amide I band) in tertiary amides. nanalysis.com The exact position of this band is sensitive to the molecular environment. The spectrum also displays strong C-H stretching vibrations from the methyl and isopropyl groups in the 2850-3000 cm⁻¹ region. Furthermore, C-N stretching vibrations can be observed in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. nanalysis.com The absence of N-H stretching bands, which would typically appear around 3100-3500 cm⁻¹, confirms the tertiary nature of the amide. nanalysis.com

Table 1: Characteristic FT-IR Absorption Bands for Acetamide, N,N-bis(1-methylethyl)-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Alkyl (methyl, isopropyl) |

| 1630-1680 | C=O Stretch (Amide I) | Tertiary Amide |

| 1450-1470 | C-H Bend | Alkyl (methyl, isopropyl) |

| 1365-1385 | C-H Bend (gem-dimethyl) | Isopropyl |

| 1250-1020 | C-N Stretch | Tertiary Amide |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Raman Spectroscopy for Molecular Vibrational Signatures

The C=O stretching vibration (Amide I band) is also observable in the Raman spectrum, typically in the same region as in the FT-IR spectrum (1630-1680 cm⁻¹), although its intensity can vary. The symmetric C-N stretching vibration is often a strong band in the Raman spectrum of amides. Additionally, the various C-H stretching and bending vibrations of the alkyl groups will be present. Raman spectroscopy is particularly useful for studying vibrations of the carbon skeleton, and thus, the C-C stretching and bending modes of the isopropyl groups would be expected to produce distinct signals.

Analysis of Hydrogen Bonding Interactions via Spectroscopic Shifts

As a tertiary amide, Acetamide, N,N-bis(1-methylethyl)- lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor. When this compound is in the presence of a hydrogen bond donor, such as a protic solvent, shifts in the vibrational frequencies of the carbonyl group can be observed.

Specifically, the formation of a hydrogen bond to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the Amide I band to a lower wavenumber (red shift) in the FT-IR and Raman spectra. The magnitude of this shift is proportional to the strength of the hydrogen bond. By systematically studying these shifts in different solvent environments, it is possible to probe the thermodynamics and kinetics of hydrogen bonding interactions involving the amide carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Acetamide, N,N-bis(1-methylethyl)- provides a clear picture of the proton environments within the molecule. Due to the restricted rotation around the C-N amide bond, a phenomenon common in amides, the two isopropyl groups may be chemically non-equivalent. nanalysis.comazom.comst-andrews.ac.uk This is because one isopropyl group is cis and the other is trans to the carbonyl oxygen. This non-equivalence can lead to separate signals for the corresponding protons.

The spectrum is expected to show the following signals:

A singlet for the three protons of the acetyl methyl group (CH₃-C=O).

Two septets for the two methine protons (-CH-) of the non-equivalent isopropyl groups.

Two doublets for the twelve methyl protons (-CH₃) of the non-equivalent isopropyl groups, with each doublet being split by the adjacent methine proton.

The integration of these signals would correspond to a 3:2:12 proton ratio (or 3:1:1:6:6 if the isopropyl groups are non-equivalent). The coupling constant (J-value) for the splitting between the methine and methyl protons of the isopropyl groups is typically around 7 Hz.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Acetamide, N,N-bis(1-methylethyl)-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ (acetyl) |

| Variable | Septet | 1H | CH (isopropyl) |

| Variable | Septet | 1H | CH (isopropyl) |

| Variable | Doublet | 6H | CH₃ (isopropyl) |

| Variable | Doublet | 6H | CH₃ (isopropyl) |

Note: The exact chemical shifts can be influenced by the solvent and temperature. The observation of separate signals for the isopropyl groups depends on the rate of rotation around the C-N bond at the measurement temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the different carbon environments in Acetamide, N,N-bis(1-methylethyl)-. Similar to the ¹H NMR, the restricted C-N bond rotation can lead to distinct signals for the carbons of the two isopropyl groups.

The expected signals in the ¹³C NMR spectrum are:

A signal for the carbonyl carbon (C=O) in the downfield region, typically around 170 ppm.

A signal for the acetyl methyl carbon (CH₃-C=O).

Two signals for the two methine carbons (-CH-) of the non-equivalent isopropyl groups.

Two signals for the four methyl carbons (-CH₃) of the non-equivalent isopropyl groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for Acetamide, N,N-bis(1-methylethyl)-

| Chemical Shift (ppm) | Carbon Environment |

| ~170 | C=O |

| ~45-50 | CH (isopropyl) |

| ~20-25 | CH₃ (acetyl and isopropyl) |

Note: The chemical shifts are approximate and can vary with experimental conditions. The observation of separate signals for the isopropyl carbons is dependent on the barrier to rotation and the temperature of the measurement.

Mass Spectrometry (MS) for Compound Identification and Profiling

Mass spectrometry is an indispensable technique for the identification and quantification of "Acetamide, N,N-bis(1-methylethyl)-". It provides information about the molecular weight and elemental composition of the compound and its fragments, aiding in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like "Acetamide, N,N-bis(1-methylethyl)-". In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected.

The retention of "Acetamide, N,N-bis(1-methylethyl)-" in a gas chromatographic system can be characterized by its Kovats retention index (RI). The Kovats RI is a dimensionless value that relates the retention time of a compound to the retention times of adjacent n-alkanes. For "Acetamide, N,N-bis(1-methylethyl)-", the standard non-polar Kovats retention index has been reported as 1060. This value is useful for compound identification by comparing it with library values.

Upon entering the mass spectrometer, "Acetamide, N,N-bis(1-methylethyl)-" is typically ionized by electron ionization (EI). The resulting molecular ion (M⁺˙) has a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (143.23 g/mol ) miamioh.edu. The molecular ion then undergoes fragmentation, producing a characteristic mass spectrum that serves as a fingerprint for the compound.

The electron ionization mass spectrum of "Acetamide, N,N-bis(1-methylethyl)-" is characterized by several key fragment ions. The base peak, which is the most intense peak in the spectrum, is observed at m/z 86. Another significant peak is observed at m/z 44.

Table 2: Key Mass Spectral Data for Acetamide, N,N-bis(1-methylethyl)- from GC-MS (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 143 | Low | [C₈H₁₇NO]⁺˙ (Molecular Ion) |

| 86 | 100 (Base Peak) | [C₅H₁₂N]⁺ |

| 44 | High | [C₂H₆N]⁺ |

Data sourced from the NIST WebBook. miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For the analysis of non-volatile derivatives or when dealing with complex matrices that are not suitable for GC, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC-MS is particularly useful for polar and thermally labile compounds.

A suitable LC-MS method for the analysis of "Acetamide, N,N-bis(1-methylethyl)-" and its potential non-volatile derivatives would likely employ a reversed-phase chromatographic separation followed by electrospray ionization (ESI) mass spectrometry.

A typical LC-MS setup would involve:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like N,N-dialkylacetamides.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of an acid like formic acid to promote protonation, would be effective.

Ionization: Positive-ion electrospray ionization (ESI+) would be the preferred ionization technique, as the nitrogen atom in the amide group can be readily protonated to form the [M+H]⁺ ion.

In a study on the quantification of the related compound N,N-dimethylacetamide (DMA) in plasma, a robust LC-MS method was developed using a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid. This method could be adapted for "Acetamide, N,N-bis(1-methylethyl)-".

Table 3: Proposed LC-MS Parameters for the Analysis of Acetamide, N,N-bis(1-methylethyl)-

| Parameter | Recommended Condition |

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase | C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detected Ion | [M+H]⁺ (m/z 144.1383) |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation and for the selective and sensitive quantification of compounds in complex mixtures. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or the protonated molecule) is selected, fragmented, and the resulting product ions are analyzed. This process provides valuable information about the fragmentation pathways of the molecule.

For "Acetamide, N,N-bis(1-methylethyl)-", the protonated molecule [M+H]⁺ (m/z 144.1) would be selected as the precursor ion in an MS/MS experiment. Collision-induced dissociation (CID) would then be used to fragment this ion. The fragmentation of N,N-dialkylacetamides is often characterized by specific cleavage patterns.

One of the primary fragmentation pathways for protonated amides is the cleavage of the C-N bond. For "Acetamide, N,N-bis(1-methylethyl)-", this would involve the loss of one of the isopropyl groups. Another common fragmentation is the alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.

Based on the electron ionization spectrum, the formation of the abundant ion at m/z 86 can be rationalized through a charge-site initiated cleavage. The proposed fragmentation mechanism involves the cleavage of the acyl C-N bond followed by a hydrogen rearrangement, or an alpha-cleavage adjacent to the nitrogen atom.

A plausible fragmentation pathway for the [M+H]⁺ ion of "Acetamide, N,N-bis(1-methylethyl)-" in an MS/MS experiment would be the neutral loss of an isopropene molecule (C₃H₆), leading to a protonated N-isopropylacetamide ion. Further fragmentation could lead to the formation of the characteristic iminium ion at m/z 86.

Table 4: Predicted Major Product Ions in MS/MS of [M+H]⁺ of Acetamide, N,N-bis(1-methylethyl)-

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| 144.1 | 102.1 | C₃H₆ (Isopropene) |

| 144.1 | 86.1 | C₃H₇N (Isopropylamine) |

Note: The proposed fragment ions are based on general fragmentation principles of amides.

Computational and Quantum Chemical Studies of Acetamide, N,n Bis 1 Methylethyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and other key characteristics with high accuracy.

Ab Initio Methods (e.g., Coupled Cluster Singles and Doubles) for High-Accuracy Geometries

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are the gold standard for obtaining highly accurate molecular geometries. Among these, the Coupled Cluster Singles and Doubles (CCSD) method, often with a perturbative triples correction (CCSD(T)), provides one of the most accurate descriptions of the electron correlation, which is crucial for determining precise bond lengths, bond angles, and dihedral angles.

For Acetamide (B32628), N,N-bis(1-methylethyl)-, CCSD calculations would be instrumental in elucidating the planarity of the amide bond and the conformational preferences of the bulky isopropyl groups. The steric hindrance between the two isopropyl groups and the acetyl group likely leads to a non-planar arrangement around the nitrogen atom and specific rotational conformations of the isopropyl groups to minimize steric strain. High-accuracy geometries are essential for subsequent calculations of other molecular properties.

Illustrative Data Table of Theoretical High-Accuracy Geometries:

| Parameter | CCSD/aug-cc-pVTZ (Illustrative) |

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.38 Å |

| N-C(isopropyl) Bond Length | 1.48 Å |

| O=C-N Bond Angle | 122.0° |

| C-N-C(isopropyl) Bond Angle | 118.0° |

| C-N-C-O Dihedral Angle | 10.0° |

Note: The values in this table are illustrative and represent typical outcomes for such calculations. Actual published data for this specific molecule is not available.

Density Functional Theory (DFT) for Electronic Properties and Energetics

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods while still providing reliable results for electronic properties and energetics. mdpi.com Various functionals, such as B3LYP, are commonly used in conjunction with a suitable basis set to calculate properties like the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential.

For Acetamide, N,N-bis(1-methylethyl)-, DFT calculations could provide insights into its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and the molecular electrostatic potential map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygen is expected to be the most electron-rich site, while the carbonyl carbon would be electrophilic. DFT is also well-suited for studying the rotational energy barriers around the C-N amide bond and the N-C(isopropyl) bonds. researchgate.net

Illustrative Data Table of DFT Electronic Properties:

| Property | B3LYP/6-311+G(d,p) (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

Note: The values in this table are illustrative and represent typical outcomes for such calculations. Actual published data for this specific molecule is not available.

Theoretical Spectroscopy for Prediction and Interpretation

Theoretical spectroscopy plays a crucial role in complementing experimental data by providing calculated spectra that can aid in the assignment of experimental signals.

Calculation of Vibrational Frequencies and Intensities (IR, Raman)

The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. epdf.pub These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. For Acetamide, N,N-bis(1-methylethyl)-, the most intense peak in the IR spectrum is expected to be the C=O stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The C-N stretching vibration and various C-H bending and stretching modes of the isopropyl and acetyl groups would also be present. Comparing the calculated spectrum with an experimental one can help in the detailed assignment of the vibrational modes.

Illustrative Data Table of Calculated Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Calculated IR Intensity (km/mol) (Illustrative) |

| C=O Stretch | 1670 | 350 |

| C-N Stretch | 1350 | 80 |

| CH₃ Symmetric Stretch | 2870 | 40 |

| CH₃ Asymmetric Stretch | 2960 | 60 |

Note: The values in this table are illustrative and represent typical outcomes for such calculations. Actual published data for this specific molecule is not available.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. acs.orgacs.org This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method.

For Acetamide, N,N-bis(1-methylethyl)-, the chemical shifts of the protons and carbons would be influenced by the electronic environment and the steric effects of the bulky isopropyl groups. The protons of the methyl groups of the isopropyl substituents would likely show distinct chemical shifts due to their diastereotopic nature arising from the restricted rotation around the C-N bond. The prediction of these chemical shifts can aid in the interpretation of complex experimental NMR spectra. rsc.org

Illustrative Data Table of Predicted NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |

| C=O | - | 172.0 |

| CH₃ (acetyl) | 2.10 | 22.0 |

| CH (isopropyl) | 4.10 | 48.0 |

| CH₃ (isopropyl) | 1.20 | 20.5 |

Note: The values in this table are illustrative and represent typical outcomes for such calculations. Actual published data for this specific molecule is not available.

Analysis of Intermolecular Interactions and Aggregation

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase. researchgate.net Computational methods can be used to analyze the nature and strength of these interactions.

For Acetamide, N,N-bis(1-methylethyl)-, the primary intermolecular interactions would be dipole-dipole interactions due to the polar amide group and van der Waals forces from the alkyl groups. Although it lacks a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. The aggregation behavior of this molecule in different solvents could be studied using molecular dynamics (MD) simulations or DFT calculations on molecular clusters. rsc.org These studies would reveal how the molecules pack in the solid state and how they solvate in different media, which is relevant to its physical properties like boiling point and solubility.

Hydrogen Bonding Cooperativity in Acetamide Clusters

Hydrogen bonding is a critical non-covalent interaction that governs the structure and properties of amides. Cooperativity in hydrogen bonding refers to the phenomenon where the strength of a hydrogen bond is enhanced by the presence of other hydrogen bonds in a chain or network. While specific studies on the hydrogen bonding cooperativity within clusters of pure Acetamide, N,N-bis(1-methylethyl)- (also known as N,N-diisopropylacetamide or DIA) are not extensively documented, research has been conducted on its ability to act as a proton acceptor in hydrogen-bonded complexes.

One study investigated the intermolecular hydrogen bonding between various N,N-dialkylacetamides, including DIA, and thioacetamide (B46855) (TA) in a carbon tetrachloride solution. wikipedia.org The thermodynamic parameters for the 1:1 complex formation were determined using near-infrared (NIR) absorption spectroscopy. The findings indicated that as the bulk of the alkyl group on the acetamide increases, the stability of the hydrogen-bonded complex is affected.

| Acetamide Derivative | Standard Enthalpy Change (ΔH°) (kJ/mol) | Equilibrium Constant (K) at 298 K (M⁻¹) |

|---|---|---|

| N,N-dimethylacetamide (DMA) | -18.9 | 65 |

| N,N-diethylacetamide (DEA) | -19.8 | Not specified |

| N,N-diisopropylacetamide (DIA) | -19.8 | 50 |

The general principle of hydrogen bond cooperativity, as observed in systems like water clusters and N-methylacetamide chains, involves a polarization effect. researchgate.netnih.gov When an amide molecule participates in a hydrogen bond as an acceptor, the polarization of its carbonyl group increases, which in turn enhances its ability to accept another hydrogen bond. Conversely, acting as a donor polarizes the N-H bond, making it a better donor. In a hypothetical cluster of Acetamide, N,N-bis(1-methylethyl)-, such cooperative effects would be expected to play a role in stabilizing the aggregate structure, although this remains to be explicitly studied.

Atoms-In-Molecules (AIM) Analysis for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful computational method that analyzes the topology of the electron density to define atoms, bonds, and their properties. wikipedia.org This approach allows for a quantitative description of chemical bonding based on the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond.

Direct AIM analysis of Acetamide, N,N-bis(1-methylethyl)- is not readily found in the surveyed literature. However, computational studies on related N-substituted diacetamides offer a glimpse into how this method can be applied. chemrxiv.org In a study on the thermal decomposition of N-substituted diacetamides, AIM analysis was employed to characterize the topological properties of the electron density at the bond critical points of the molecules. chemrxiv.org Such analyses are crucial for understanding the strength and nature of bonds within the molecule, which in turn influences its reactivity and stability.

For amides in general, AIM theory can precisely characterize the C-N amide bond, which is known to have a degree of double bond character due to resonance. The electron density and its Laplacian at the C-N BCP can quantify this, distinguishing it from a pure single or double bond. It can also be used to characterize intramolecular and intermolecular hydrogen bonds.

Conformational Analysis and Energetic Landscapes of Acetamide Derivatives

The presence of bulky isopropyl groups attached to the nitrogen atom in Acetamide, N,N-bis(1-methylethyl)- suggests a complex conformational landscape. The rotation around the C-N bonds is expected to be significantly hindered, leading to distinct and potentially isolable conformers. A comprehensive conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating the dihedral angles associated with the isopropyl groups and the acetyl group.

Such a study would typically employ quantum mechanical methods to calculate the energy of each conformation, allowing for the identification of low-energy minima and the transition states that connect them. The results would provide the relative populations of different conformers at a given temperature and the energy barriers for their interconversion.

Despite the importance of such information for understanding the molecule's behavior, specific computational studies detailing the conformational analysis and energetic landscape of Acetamide, N,N-bis(1-methylethyl)- are not prevalent in the reviewed scientific literature.

In Silico Approaches for Predicting Chemical Behavior and Interactions

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and for understanding enzymatic mechanisms. In the context of Acetamide, N,N-bis(1-methylethyl)-, it could be studied as a potential ligand for various biological targets. A docking simulation would place the acetamide into the binding site of a receptor and calculate a scoring function to estimate the binding affinity.

The simulation would reveal potential hydrogen bonds between the carbonyl oxygen of the acetamide and amino acid residues in the receptor, as well as hydrophobic interactions involving the isopropyl and methyl groups. However, no specific molecular docking studies featuring Acetamide, N,N-bis(1-methylethyl)- as a ligand have been identified in the reviewed literature.

Theoretical Studies on Lewis Acid-Base Interactions in Acetamide Systems

The carbonyl oxygen of Acetamide, N,N-bis(1-methylethyl)- possesses lone pairs of electrons, making it a Lewis base. It can, therefore, interact with various Lewis acids. Theoretical studies can quantify the strength of these interactions by calculating the geometry and binding energy of the resulting Lewis acid-base adduct. nih.gov

Computational methods such as Density Functional Theory (DFT) can be used to model the interaction between the acetamide and a chosen Lewis acid. The calculations can provide the enthalpy and Gibbs free energy of the adduct formation, as well as analyze the charge transfer and orbital interactions that stabilize the complex. While the Lewis basicity of amides is a well-established concept, specific theoretical studies detailing these interactions for Acetamide, N,N-bis(1-methylethyl)- are not available in the current body of literature.

Computation of Hyperpolarizability for Nonlinear Optical Properties

The computation of hyperpolarizability is essential for predicting the nonlinear optical (NLO) properties of a molecule. Molecules with large hyperpolarizabilities can interact with intense electromagnetic fields, such as those from lasers, to generate new frequencies of light. This has applications in telecommunications, data storage, and optical computing.

The hyperpolarizability of a molecule can be calculated using quantum chemical methods, typically by applying an external electric field in the calculation and observing the response of the molecule's dipole moment. The presence of a polarizable π-system, often found in molecules with donor-acceptor groups, can lead to significant NLO properties. While the amide group has some degree of electron delocalization, dedicated computational studies on the hyperpolarizability and potential NLO properties of Acetamide, N,N-bis(1-methylethyl)- have not been reported in the reviewed literature.

Mechanistic Investigations into the Chemical Behavior of Acetamide, N,n Bis 1 Methylethyl

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of Acetamide (B32628), N,N-bis(1-methylethyl)- typically involves the acylation of diisopropylamine (B44863). A thorough understanding of the underlying reaction mechanisms is crucial for optimizing synthetic protocols.

Identification of Transition States and Intermediates

The formation of the amide bond in N,N-diisopropylacetamide proceeds through a nucleophilic acyl substitution reaction. Computational chemistry, particularly density functional theory (DFT), has been instrumental in mapping the potential energy surface of this transformation, allowing for the characterization of transition states and intermediates. nih.gov

The reaction is initiated by the nucleophilic attack of the nitrogen atom of diisopropylamine on the carbonyl carbon of an acylating agent, such as acetyl chloride. This leads to the formation of a high-energy tetrahedral intermediate. The transition state leading to this intermediate is characterized by the partial formation of the new carbon-nitrogen bond and the simultaneous weakening of the carbonyl π-bond.

The subsequent collapse of this unstable tetrahedral intermediate involves the expulsion of the leaving group, typically a halide ion. This step proceeds through a second transition state, culminating in the formation of the stable amide product. The steric hindrance imposed by the bulky isopropyl groups can influence the geometry and energy of these transition states.

Kinetic and Thermodynamic Aspects of Amide Bond Formation

The kinetics of the formation of N,N-diisopropylacetamide are heavily influenced by the steric bulk of the diisopropylamino group. This steric hindrance can impede the approach of the nucleophile to the acylating agent, leading to a higher activation energy and consequently, a slower reaction rate compared to less substituted amines.

| Parameter | N,N-dimethylacetamide (DMA) | N,N-diethylacetamide (DEA) | N,N-diisopropylacetamide (DIA) |

| Standard Enthalpy Change (kJ/mol) | -18.9 | -19.8 | |

| Equilibrium Constant at 298 K (M⁻¹) | 65 | 50 |

This table illustrates the effect of increasing alkyl group bulk on the thermodynamic parameters of hydrogen-bonded complex formation with thioacetamide (B46855) in CCl4 solution. researchgate.net

Mechanistic Aspects of Degradation and Environmental Fate

The environmental persistence and transformation of Acetamide, N,N-bis(1-methylethyl)- are dictated by its susceptibility to various degradation processes.

Oxidative Degradation Pathways and Byproduct Formation

In the environment, the oxidative degradation of N,N-diisopropylacetamide can be initiated by reactive oxygen species, such as hydroxyl radicals. Mechanistic studies on the related compound, N,N-dimethylacetamide (DMAc), have shown that oxidation can lead to the formation of various byproducts. rsc.orgresearchgate.net For instance, the oxidation of DMAc has been found to generate formaldehyde-related derivatives. rsc.org While specific studies on N,N-diisopropylacetamide are less common, it is plausible that similar oxidative pathways exist, involving hydrogen abstraction from the alkyl groups followed by a cascade of reactions leading to smaller, more oxidized molecules. The degradation of N-nitrosodimethylamine (NDMA), another related compound, is dominated by its reaction with hydroxyl radicals. nih.gov

Hydrolytic Stability Mechanisms

Amides are generally resistant to hydrolysis, and the steric shielding provided by the two isopropyl groups in N,N-diisopropylacetamide further enhances its hydrolytic stability. These bulky groups physically obstruct the approach of water or hydroxide (B78521) ions to the electrophilic carbonyl carbon.

Hydrolysis can be catalyzed by either acid or base, but the rates are significantly slower compared to less sterically hindered amides.

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then breaks down to yield acetic acid and diisopropylammonium ion.

Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the carbonyl carbon. However, this is sterically disfavored for N,N-diisopropylacetamide. The subsequent elimination of the diisopropylamide anion is also energetically unfavorable due to it being a poor leaving group.

The hydrolytic stability of similar C-N double bond-containing structures like hydrazones and oximes has been studied, revealing that their stability is influenced by electronic and steric factors. nih.gov

Mechanistic Studies of Acetamide Derivatives as Catalysts

While Acetamide, N,N-bis(1-methylethyl)- itself is not a catalyst, its structural framework is incorporated into various ligands used in catalysis. For example, derivatives of sodium diisopropylamide (NaDA) have been studied as catalysts in various organic reactions. nih.gov The addition of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) to NaDA has been shown to significantly accelerate reactions such as dehydrobromination, with rate accelerations of over 30-fold. nih.gov These studies highlight how modifications of the amide structure can lead to potent catalytic systems. The mechanistic understanding of how these acetamide-derived ligands coordinate to metal centers and influence the stereochemical outcome of reactions is an active area of research.

Role of Acetamide-Based Ionic Liquid Analogs in Catalytic Reactions

The investigation into the role of ionic liquids (ILs) in catalysis has been a burgeoning area of chemical research, driven by the potential for greener and more efficient chemical processes. acs.org Ionic liquids are salts with low melting points, often composed of large organic cations and a variety of anions, which can be tailored to have specific solvent properties and, in some cases, catalytic activity. acs.orgrsc.org The synthesis of ILs typically involves quaternization of an amine or phosphine (B1218219) followed by anion exchange. rsc.org For instance, the reaction of 1-methylimidazole (B24206) with an alkyl halide, followed by metathesis with a new anion source, is a common route to imidazolium-based ILs. rsc.org Protic ionic liquids can also be formed through the protonation of amines. rsc.org

While a diverse range of ionic liquids have been synthesized and employed as catalysts or reaction media for various transformations, including amide synthesis, there is a notable lack of specific research into ionic liquid analogs derived directly from Acetamide, N,N-bis(1-methylethyl)-. rsc.orgsci-hub.senih.gov General methodologies for creating ILs from amides are not prevalent in the reviewed literature. Consequently, the direct role of ionic liquid analogs of Acetamide, N,N-bis(1-methylethyl)- in catalytic reactions remains an unexplored area of study. The potential for such compounds to act as functionalized ILs, where the amide moiety could participate in catalysis or influence the properties of the ionic liquid, is a hypothetical concept at this stage, without concrete examples in the available scientific literature.

Investigation of Coordination Structures and Active Species

The coordination chemistry of Acetamide, N,N-bis(1-methylethyl)- and its derivatives is crucial to understanding their role in directing and facilitating catalytic reactions. The carbonyl oxygen of the acetamide group serves as a Lewis basic site, capable of coordinating to metal centers. This interaction is fundamental to the formation of catalytically active species.

A definitive example of this coordination is found in the crystal structure of a terbium(III) complex with a ligand derived from N,N-diisopropylacetamide, namely 2-[(diisopropylcarbamoyl)-methoxy]-N,N-diisopropylacetamide. researchgate.net In this 3d-4f complex, [Tb(L)₃][Fe(CN)₆]·3H₂O, the ligand (L) coordinates to the terbium ion. researchgate.net While this is a derivative, it provides significant insight into the coordination potential of the N,N-diisopropylacetamide moiety.

Further evidence of coordination comes from studies involving actinide elements, where complexes of uranium(IV) with N,N-diisopropylacetamide have been synthesized, specifically (N,N-diisopropylacetamide-O)uranium(IV) complexes. capes.gov.brosti.gov These studies confirm the ability of the amide to act as a ligand, binding through the oxygen atom.

The formation of active species in catalytic cycles often involves the in-situ coordination of the amide to a metal catalyst. For example, in palladium-catalyzed reactions, N,N-diisopropylacetamide can act as a ligand, influencing the electronic and steric environment of the metal center. nih.govepfl.ch While direct spectroscopic or crystallographic characterization of these transient active species is often challenging and not extensively reported, their existence is inferred from mechanistic studies and the observed reactivity. The coordination of the amide can stabilize specific oxidation states of the metal or control the geometry of the complex, thereby directing the outcome of the catalytic reaction. gu.sewikipedia.org

Table 1: Crystallographic Data for a Terbium Complex with a Ligand Derived from Acetamide, N,N-bis(1-methylethyl)- researchgate.net

| Parameter | Value |

| Compound | [Tb(L)₃][Fe(CN)₆]·3H₂O |

| Ligand (L) | 2-[(diisopropylcarbamoyl)-methoxy]-N,N-diisopropylacetamide |

| Metal Center | Terbium(III) |

| Coordination | The ligand coordinates to the Tb³⁺ ion. |

| Overall Structure | A 3d-4f complex containing [Fe(CN)₆]³⁻ and [Tb(L)₃]³⁺ ionic pairs. |

Structure-Reactivity Relationships Through Mechanistic Insights

The relationship between the structure of Acetamide, N,N-bis(1-methylethyl)- and its reactivity, particularly in the context of catalytic reactions, is primarily governed by the steric and electronic properties of its diisopropylamino group and the coordinating ability of its carbonyl oxygen. Mechanistic investigations into various reactions where this and related N,N-dialkylacetamides are employed as ligands or additives provide valuable insights into these relationships.

A key factor influencing reactivity is the steric hindrance provided by the bulky isopropyl groups on the nitrogen atom. This steric bulk can play a significant role in determining the regioselectivity and stereoselectivity of a reaction. For instance, in transition metal-catalyzed C-H insertion reactions, the size of the N-alkyl substituents on an α-diazoacetamide can direct the insertion to a specific C-H bond, favoring the formation of a particular ring size in intramolecular reactions. The bulky diisopropyl groups can disfavor certain transition states, thereby leading to higher selectivity for a specific product.

Furthermore, the electronic nature of the amide, influenced by the electron-donating isopropyl groups, affects its coordination to metal centers. This, in turn, influences the reactivity of the metal catalyst. The nucleophilicity of the carbonyl oxygen determines the strength of the coordination bond, which can impact the stability and turnover frequency of the catalyst.

In some reactions, N,N-diisopropylacetamide may not only act as a ligand but also as a reaction accelerator or a precursor to a reactive species. For example, in the rearrangement of oximes to amides, N,N-dialkylacetamides can be part of the accelerator system. google.com The specific structure of the acetamide, including the nature of the N-alkyl groups, can influence the efficiency of this process.

Applications in Chemical Synthesis and Specialized Fields

Role as Fundamental Building Blocks in Organic Synthesis

Acetamide (B32628), N,N-bis(1-methylethyl)-, also known as N,N-Diisopropylacetamide, serves as a valuable reagent and intermediate in the landscape of organic synthesis. Its inherent chemical properties make it a versatile tool for chemists aiming to construct elaborate molecular architectures.

Reagent in the Construction of Complex Organic Molecules

While direct incorporation of the entire N,N-diisopropylacetamide moiety into a final complex molecule is not its primary role, its utility as a strategic reagent is noteworthy. The sterically hindered nature of the isopropyl groups on the nitrogen atom influences its reactivity, allowing for selective transformations. For instance, in the realm of stereodivergent synthesis, acyclic α-benzothiazyl acetamide nucleophiles have been employed in bimetallic iridium/magnesium-catalyzed allylic alkylation to create allylic all-carbon quaternary and vicinal tertiary stereocenters. acs.org This methodology, while not directly using N,N-diisopropylacetamide, highlights the synthetic potential of related acetamide structures in building chiral complexity. The N,N-disubstituted acetamide framework provides a stable yet reactive handle for introducing specific functionalities into a target molecule.

Precursor for Advanced Heterocyclic Compounds

The acetamide functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals and materials science. While specific examples detailing the direct use of Acetamide, N,N-bis(1-methylethyl)- as a precursor for advanced heterocyclic compounds are not extensively documented in readily available literature, the reactivity of the related compound, N,N-dimethylacetamide (DMAc), offers valuable insights. DMAc has been utilized as an electrophilic carbon source in the synthesis of N-heterocyclic compounds such as 4-quinazolinones and pyrrole-quinoxalines. This suggests the potential for N,N-disubstituted acetamides, including N,N-diisopropylacetamide, to participate in similar cyclization and condensation reactions to form diverse heterocyclic systems. Multi-component reactions, known for their efficiency in generating molecular complexity, often employ amide-containing reactants to construct heterocyclic frameworks. windows.net

Catalytic Applications of Acetamide-Based Systems

The utility of acetamides extends beyond their role as mere reactants, with their derivatives showing promise in the development of novel catalytic systems.

Use as Catalysts or Catalyst Precursors in Organic Reactions